![molecular formula C19H9Cl2F3N2O B2746701 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-05-2](/img/structure/B2746701.png)
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
カタログ番号:
B2746701
CAS番号:
252060-05-2
分子量:
409.19
InChIキー:
LYVWHVLYDSPHFK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . The compound also contains dichlorophenoxy and trifluoromethyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is planar, and two phenyl rings. The dichlorophenoxy and trifluoromethyl groups could add some complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring can participate in electrophilic substitution reactions, while the dichlorophenoxy and trifluoromethyl groups might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine ring might make the compound aromatic and potentially polar . The dichlorophenoxy and trifluoromethyl groups could also influence the compound’s reactivity .科学的研究の応用
Structural and Optical Characteristics
- Pyridine derivatives, such as those similar to 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and indirect optical energy gaps, suggesting potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure Analysis
- Research by Liu, Chen, Sun, and Wu (2013) on a structurally related compound involved determining its crystal structure using X-ray crystallography. Such studies are crucial for understanding the molecular structure and potential reactivity of pyridine derivatives (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Molecular Docking
- Flefel et al. (2018) investigated the synthesis of novel pyridine derivatives, including molecular docking screenings, which have implications for the development of new pharmaceuticals and materials. This research underscores the versatility of pyridine derivatives in various scientific fields (Flefel et al., 2018).
Inhibitory Applications
- Venkateshan, Muthu, Suresh, and Kumar (2020) explored azafluorene derivatives (related to pyridine derivatives) for their potential as inhibitors of SARS CoV-2 RdRp. This research highlights the potential medical applications of pyridine derivatives in tackling global health challenges (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Electrochemical Applications
- Carbas, Kıvrak, Teke, Zora, and Önal (2014) conducted research on the electrochemical polymerization of pyridine derivatives, with implications for electrochromic device applications. This study illustrates the potential use of pyridine derivatives in advanced material science (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
将来の方向性
特性
IUPAC Name |
2-(3,5-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-14-7-15(21)9-16(8-14)27-18-12(10-25)4-5-17(26-18)11-2-1-3-13(6-11)19(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWHVLYDSPHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6...
Cat. No.: B2746618
CAS No.: 681174-11-8
2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic...
Cat. No.: B2746620
CAS No.: 1881553-17-8
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluoropheny...
Cat. No.: B2746621
CAS No.: 1105236-15-4
2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3...
Cat. No.: B2746623
CAS No.: 2191213-82-6
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
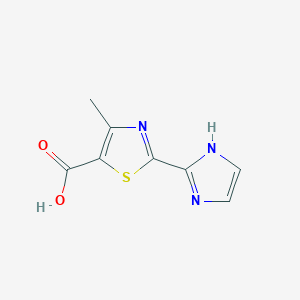
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)
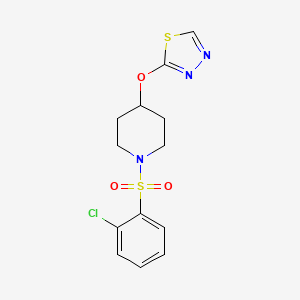
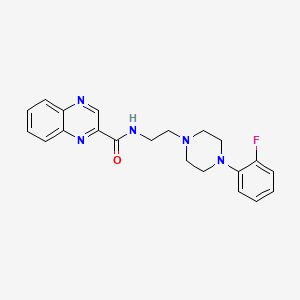
![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
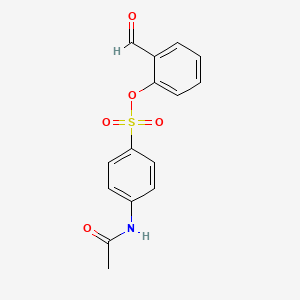
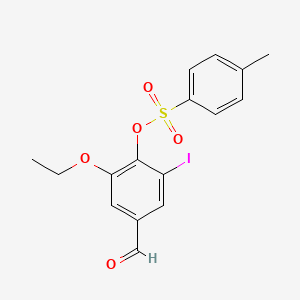

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)
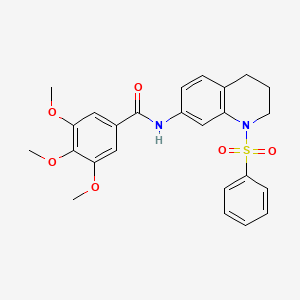
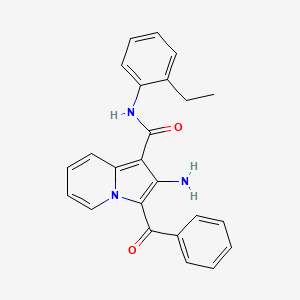
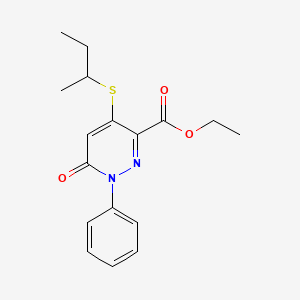
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)
